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molecular formula C7H15NSSi B8511195 tert-Butyl(isothiocyanato)dimethylsilane CAS No. 89732-55-8

tert-Butyl(isothiocyanato)dimethylsilane

Cat. No. B8511195
M. Wt: 173.35 g/mol
InChI Key: UYEHQMGPAPDEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526970

Procedure details

A solution of 5,6,7,8-tetrahydro-8-lithio-3,8-dimethylquinoline (20 mM) was generated as described in Example 2 and allowed to react with t-butyldimethylsilyl isothiocyanate (20 mM) as described in Example 2. After 0.5 hours a solution of t-butyldimethylsilyl chloride (3.1 g, 20 mM) in THF (10 ml) was added and the mixture allowed to stand for 16 hours at ambient temperature. The reaction was quenched with 2N hydrochloric acid (50 ml). After 1 hour the aqueous layer was separated, basified (to pH9) and extracted with dichloromethane (2×50 ml) and the organic extracts were dried and evaporated. Kugelrohr distillation of the residue gave the nitrile title compound. (2.8 g, 75%) bp. 90°/0.01 mm (bath temp.)
Name
5,6,7,8-tetrahydro-8-lithio-3,8-dimethylquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][C:2]1([CH3:13])[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.[Si]([N:21]=[C:22]=S)(C(C)(C)C)(C)C.[Si](Cl)(C(C)(C)C)(C)C>C1COCC1>[C:22]([C:2]1([CH3:13])[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1)#[N:21]

Inputs

Step One
Name
5,6,7,8-tetrahydro-8-lithio-3,8-dimethylquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1(CCCC=2C=C(C=NC12)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N=C=S
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2N hydrochloric acid (50 ml)
CUSTOM
Type
CUSTOM
Details
After 1 hour the aqueous layer was separated
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 ml)
CUSTOM
Type
CUSTOM
Details
the organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of the residue

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1(CCCC=2C=C(C=NC12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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